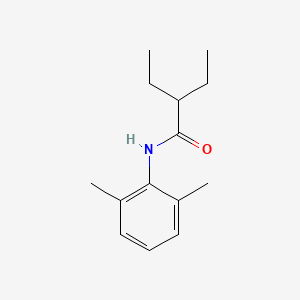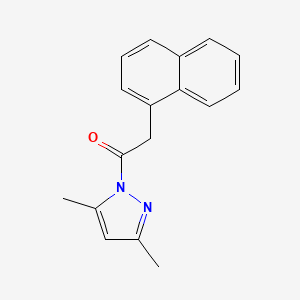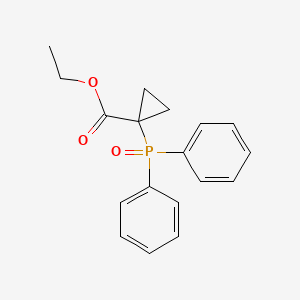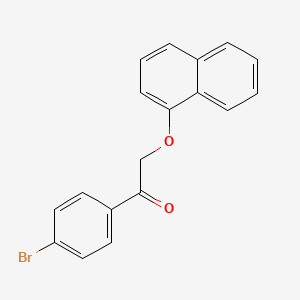
N-(2,6-dimethylphenyl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-ethylbutanamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological agent. DMPEB belongs to the family of amides and is synthesized through a multi-step reaction process.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-ethylbutanamide has been extensively studied for its potential use as a pharmacological agent. It has been shown to have a wide range of biological activities, including anti-inflammatory, antinociceptive, and anticonvulsant effects. N-(2,6-dimethylphenyl)-2-ethylbutanamide has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-(2,6-dimethylphenyl)-2-ethylbutanamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2-ethylbutanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. N-(2,6-dimethylphenyl)-2-ethylbutanamide has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. N-(2,6-dimethylphenyl)-2-ethylbutanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-ethylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic agent. N-(2,6-dimethylphenyl)-2-ethylbutanamide has also been shown to improve cognitive function and memory in animal models, suggesting its potential use as a therapeutic agent for Alzheimer's disease and other cognitive disorders. N-(2,6-dimethylphenyl)-2-ethylbutanamide has also been shown to have anticonvulsant effects, suggesting its potential use as a therapeutic agent for epilepsy.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-2-ethylbutanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. N-(2,6-dimethylphenyl)-2-ethylbutanamide has also been shown to have low toxicity and side effects, making it suitable for in vivo studies. However, N-(2,6-dimethylphenyl)-2-ethylbutanamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy in clinical trials.
将来の方向性
There are several future directions for the research of N-(2,6-dimethylphenyl)-2-ethylbutanamide. Further studies are needed to determine its efficacy as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. The mechanism of action of N-(2,6-dimethylphenyl)-2-ethylbutanamide needs to be further elucidated to understand its biological effects fully. The development of new analogs of N-(2,6-dimethylphenyl)-2-ethylbutanamide with improved efficacy and reduced side effects is also an area of future research. Overall, N-(2,6-dimethylphenyl)-2-ethylbutanamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a pharmacological agent.
合成法
The synthesis of N-(2,6-dimethylphenyl)-2-ethylbutanamide involves a multi-step reaction process that begins with the reaction of 2,6-dimethylphenylamine and 2-ethylbutyryl chloride. The reaction results in the formation of N-(2,6-dimethylphenyl)-2-ethylbutanamide, which is then purified through a series of processes to obtain the final product. The synthesis method of N-(2,6-dimethylphenyl)-2-ethylbutanamide has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-10(3)8-7-9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAUYARXKPCDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)



![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
